molecular formula C10H12ClF3N4O B2663462 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride CAS No. 2195809-19-7

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride

Cat. No.: B2663462
CAS No.: 2195809-19-7
M. Wt: 296.68
InChI Key: VEHIKLJXOWQVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIKLJXOWQVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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